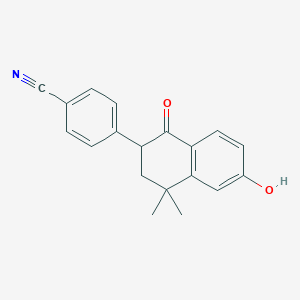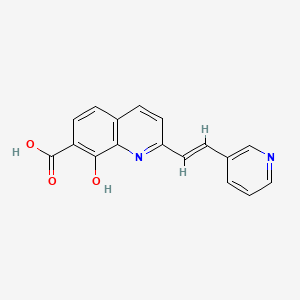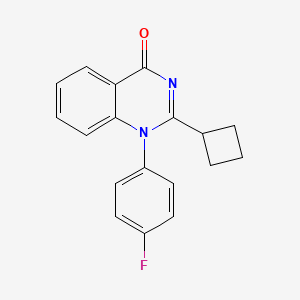
1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone is an organic compound that features a furan ring, a phenyl group, and a trimethylsilyl-protected hydroxylamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone typically involves the reaction of furan-2-carbaldehyde with phenyl(trimethylsilyloxy)amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable adducts. The furan ring and phenyl group contribute to its reactivity and specificity in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(Furan-2-yl)-2-(phenylamino)ethanone: Lacks the trimethylsilyl group, making it less stable under certain conditions.
1-(Furan-2-yl)-2-(phenyl((tert-butyldimethylsilyl)oxy)amino)ethanone: Contains a different silyl protecting group, which can affect its reactivity and solubility.
Uniqueness
1-(Furan-2-yl)-2-(phenyl((trimethylsilyl)oxy)amino)ethanone is unique due to the presence of the trimethylsilyl group, which provides stability and protection during chemical reactions
Propiedades
Número CAS |
88423-04-5 |
|---|---|
Fórmula molecular |
C15H19NO3Si |
Peso molecular |
289.40 g/mol |
Nombre IUPAC |
1-(furan-2-yl)-2-(N-trimethylsilyloxyanilino)ethanone |
InChI |
InChI=1S/C15H19NO3Si/c1-20(2,3)19-16(13-8-5-4-6-9-13)12-14(17)15-10-7-11-18-15/h4-11H,12H2,1-3H3 |
Clave InChI |
DPLWZJMIPOBVFF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)ON(CC(=O)C1=CC=CO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11840276.png)



![(R)-tert-Butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11840287.png)
![9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine](/img/structure/B11840291.png)




![7-Methyl-2-phenyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11840321.png)


